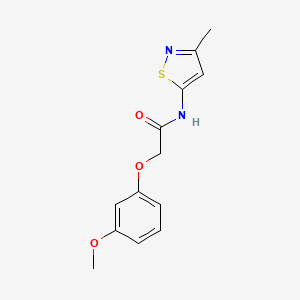![molecular formula C17H19ClFN3O B6446146 2-({1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine CAS No. 2548984-49-0](/img/structure/B6446146.png)
2-({1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine is a complex organic compound that features a pyrazine ring substituted with a methoxy group and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine typically involves multiple steps, starting with the preparation of the piperidine and pyrazine intermediates. The key steps include:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including nucleophilic substitution and cyclization.
Attachment of the Chlorinated and Fluorinated Phenyl Group: The phenyl group is introduced via a halogenation reaction, where chlorine and fluorine atoms are added to the benzene ring.
Coupling with the Pyrazine Ring: The final step involves coupling the piperidine intermediate with the pyrazine ring through a methoxy linkage, typically using a palladium-catalyzed cross-coupling reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as amines or ethers.
Scientific Research Applications
2-({1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including as a candidate for drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-({1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-({1-[(2-chlorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine
- 2-({1-[(2-fluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine
- 2-({1-[(2-bromophenyl)methyl]piperidin-4-yl}methoxy)pyrazine
Uniqueness
2-({1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can enhance its stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]methoxy]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFN3O/c18-15-2-1-3-16(19)14(15)11-22-8-4-13(5-9-22)12-23-17-10-20-6-7-21-17/h1-3,6-7,10,13H,4-5,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INGUDNBAFWNAIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CN=C2)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({1-[(2-chlorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B6446066.png)
![4-[(1-{[2-(trifluoromethyl)phenyl]methyl}azetidin-3-yl)oxy]pyridine](/img/structure/B6446073.png)
![N-{1-[(3-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6446084.png)
![N-{1-[(4-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6446091.png)
![1-{3-[(4-ethyl-1,3-benzothiazol-2-yl)amino]propyl}pyrrolidin-2-one](/img/structure/B6446108.png)
![N-{1-[(3,4-difluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6446113.png)
![2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinoline](/img/structure/B6446119.png)
![4,6-dimethoxy-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine](/img/structure/B6446133.png)
![N,N-dimethyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6446154.png)
![N,N-dimethyl-4-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B6446162.png)
![N-{1-[(2,5-difluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6446166.png)
![2-[4-(3-phenylpropyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6446169.png)
![4-[4-(3-phenylpropyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6446170.png)

